Product packaging for 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine(Cat. No.:)

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B15052151
M. Wt: 178.15 g/mol
InChI Key: BIEMWOOGIGSGSO-UHFFFAOYSA-N
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Description

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitro-substituted pyrrolopyridine derivative intended for research and development purposes. Compounds based on the pyrrolopyridine scaffold are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties . This scaffold is structurally similar to purine bases and is found in alkaloids of natural origin, making it a valuable precursor in the synthesis of various biologically active molecules . The specific nitro and amine functional groups on this bicyclic heterocyclic system make it a versatile intermediate for constructing more complex structures for investigative studies. Researchers can utilize this compound in the exploration of new therapeutic agents, given that pyrrolopyridine derivatives have been investigated for activities including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O2 B15052151 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEMWOOGIGSGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine and Its Analogs

Strategic Approaches to the 1H-Pyrrolo[3,2-b]pyridine Core Synthesis

The assembly of the 1H-pyrrolo[3,2-b]pyridine ring system can be achieved through several distinct strategies, primarily categorized by the precursor molecule that serves as the foundation for the bicyclic structure. These routes include building the pyridine (B92270) ring onto a pyrrole (B145914) precursor or, more commonly, constructing the pyrrole ring onto a pre-existing pyridine structure.

In this approach, a functionalized pyrrole serves as the starting material for the annulation of the pyridine ring. A notable example involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles. researchgate.netjuniperpublishers.com This reaction proceeds in the presence of a base like piperidine (B6355638) in an ethanol (B145695) solvent to yield highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. researchgate.netjuniperpublishers.com The core of this transformation is the cyclization reaction that builds the pyridine portion of the final scaffold.

Another strategy involves the reaction of diketo OBO-protected carboxylates, which can undergo cyclization, aromatization, and deprotection to provide valuable α-acyl heteroaromatic compounds, including pyrrole derivatives that can be further elaborated. organic-chemistry.org These methods highlight the versatility of starting with a pyrrole core to access a diverse library of pyrrolopyridine compounds. researchgate.net

Constructing the pyrrole ring onto a functionalized pyridine precursor is a more common and extensively documented strategy. nih.govnih.gov This approach often begins with a substituted pyridine, such as 2-bromo-5-methylpyridine (B20793). nih.gov The pyridine is first activated, for instance, by oxidation to a pyridine-1-oxide, followed by nitration. nih.gov The resulting nitropyridine derivative can then be reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) to build a side chain that is subsequently cyclized, often using a reducing agent like iron powder in acetic acid, to form the fused pyrrole ring. nih.gov

Cross-coupling reactions are also pivotal in this approach. For instance, a 2-iodo-4-chloropyrrolopyridine intermediate, synthesized from a pyridine precursor, can undergo a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position, followed by a Buchwald–Hartwig amination at the C-4 position to install desired substituents. nih.gov

Cyclo-condensation reactions are fundamental to the formation of fused heterocyclic systems like pyrrolopyridines. These reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water, to form a ring. An aldol (B89426) condensation, for example, can be a key initial step to unite precursor fragments, which then undergo subsequent cyclization to form the pyrrole ring. nih.gov

A specific example is the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with anilines. researchgate.net When heated in a solvent like DMF, these precursors undergo a cyclocondensation to form pyrrolo[2,3-b]quinoline-3-carboxylates, demonstrating the formation of a new six-membered ring fused to the pyrrole core. researchgate.net Similarly, the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone with an activated methylene (B1212753) compound, is a classic cyclocondensation route to form substituted pyrroles. wikipedia.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient pathway to complex molecules like pyrrolopyridines. rsc.orgbeilstein-journals.org These strategies are valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

An efficient protocol for synthesizing polyfunctionalized tetrahydrocyclopenta nih.govbeilstein-journals.orgpyrrolo[2,3-b]pyridines has been developed through a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. beilstein-journals.org This reaction proceeds in high yields and with high diastereoselectivity without the need for a catalyst. beilstein-journals.org

The following table summarizes the scope of this reaction with various substrates.

EntryAlkyl IsocyanideDialkyl but-2-ynedioateDihydropyridine SubstituentsProductYield (%)
1CyclohexylDimethylR3=Me, R4=CO2Me, R5=Ph4a91
2tert-ButylDimethylR3=Me, R4=CO2Me, R5=Ph4b89
3BenzylDimethylR3=Me, R4=CO2Me, R5=Ph4c85
4CyclohexylDiethylR3=Me, R4=CO2Et, R5=Ph4p65

Data adapted from a study on isocyanide-based multicomponent reactions. beilstein-journals.org

Another MCR approach describes a two-step strategy for synthesizing polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a recyclable solid acid catalyst. rsc.org

The Madelung synthesis is a classical method for preparing indoles via the intramolecular cyclization of N-acyl-o-toluidines at high temperatures using a strong base. Modifications to this method have been developed to allow for milder reaction conditions and broader substrate scope, extending its utility to the synthesis of azaindoles like 1H-pyrrolo[3,2-b]pyridine. rsc.orgacs.org

These modified approaches often involve the use of bases like sodium bis(trimethylsilyl)amide or butyllithium (B86547) at lower temperatures. The synthesis of dihydro-1H-pyrrolo- and tetrahydropyrido[1,2-a]indoles via a modified Madelung reaction has been reported, showcasing the method's applicability to related fused N-heterocycles. acs.org Investigations into different routes for preparing 1H-pyrrolo[2,3-b]pyridines have confirmed that modifications of the Madelung synthesis are effective for producing various alkyl and aryl substituted derivatives. rsc.org

Introduction and Transformation of the Nitro and Amino Groups on the Pyrrolopyridine Core

Once the 1H-pyrrolo[3,2-b]pyridine scaffold is assembled, the introduction of the nitro group at the C-7 position and the amino group at the C-3 position is required to complete the synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic nitration. For pyridine and its derivatives, nitration can be challenging due to the electron-deficient nature of the ring. nih.gov However, the reaction can be facilitated by first forming an N-oxide, which activates the pyridine ring towards electrophilic substitution. For example, 2-bromo-5-methylpyridine-1-oxide can be nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the C-4 position. nih.gov Studies on the reactivity of 1H-pyrrolo[2,3-b]pyridines have shown that they undergo nitration predominantly at the C-3 position. rsc.org The strong electron-withdrawing ability of the nitro group is crucial as it activates the scaffold for subsequent nucleophilic reactions. nih.govmdpi.com

The final step involves the formation of the amino group. This can be accomplished through various transformations. A common method is the reduction of a nitro group. This transformation can be carried out using a variety of reagents, such as iron metal in acetic acid, catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or sodium hydrosulfite. nih.govwikipedia.org Alternatively, an amino group can be introduced via nucleophilic aromatic substitution on a halogenated precursor or through modern cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov This reaction uses a palladium catalyst to couple an amine with an aryl halide, providing a direct method for C-N bond formation. nih.gov

Regioselective Nitration Strategies, particularly at the C-7 Position

The introduction of a nitro group at the C-7 position of the 1H-pyrrolo[3,2-b]pyridine scaffold is a critical step in the synthesis of the target compound. However, direct nitration of the parent heterocycle often leads to substitution at other positions. For the related 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution, including nitration, occurs predominantly at the 3-position nih.govrsc.org. This preference is attributed to the electronic properties of the fused ring system.

To achieve regioselective nitration at the C-7 position of the pyridine ring, a common strategy involves the initial formation of a pyridine N-oxide. The N-oxide functionality alters the electronic distribution within the pyridine ring, deactivating the positions ortho and para to the nitrogen atom towards electrophilic attack and directing substitution to other positions. For instance, the synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine derivative involves the N-oxidation of a 2-bromo-5-methylpyridine precursor, followed by nitration with fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position of the pyridine ring researchgate.net. This approach suggests that a similar strategy could be employed for the C-7 nitration of the 1H-pyrrolo[3,2-b]pyridine scaffold. The synthesis would likely proceed through the formation of the corresponding N-oxide, followed by a directed nitration step.

Table 1: Proposed Strategy for C-7 Nitration

StepTransformationReagents and ConditionsPurpose
1N-oxidationm-CPBA or H₂O₂/AcOHActivates the pyridine ring for regioselective nitration.
2NitrationFuming HNO₃/H₂SO₄Introduces the nitro group at the desired C-7 position.
3DeoxygenationPCl₃ or H₂/Pd-CRemoves the N-oxide to yield the 7-nitro product.

Reduction of the Nitro Group to the Amino Functionality

The conversion of the C-7 nitro group to the corresponding amino functionality is a crucial reductive step in the synthesis of 7-amino-1H-pyrrolo[3,2-b]pyridine derivatives. This transformation is typically achieved through various established methods for nitro group reduction.

Commonly employed reagents for this purpose include metal catalysts in the presence of a hydrogen source or reducing agents in acidic media. For instance, the reduction of nitro groups on related pyrrolopyridine scaffolds has been successfully carried out using stannous chloride (SnCl₂) in refluxing ethanol or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantages
SnCl₂·2H₂OEthanol, RefluxEffective for a wide range of substrates.
H₂/Pd-CMethanol or Ethanol, RTClean reaction with high yields.
Fe/HCl or Fe/NH₄ClAqueous/Alcoholic solvent, HeatCost-effective and widely used.
Na₂S₂O₄Aqueous/Organic solvent mixtureMild conditions, suitable for sensitive substrates.

Synthetic Routes for Introducing the Amino Group at the C-3 Position

The introduction of an amino group at the C-3 position of the 1H-pyrrolo[3,2-b]pyridine ring is a key step in constructing the target molecule. Direct C-H amination of the pyrrole ring can be challenging due to the reactivity of other positions on the bicyclic system. Therefore, indirect methods are often employed.

One potential strategy involves the initial functionalization of the C-3 position with a group that can be subsequently converted to an amine. For example, electrophilic substitution reactions such as halogenation or nitrosation are known to occur at the C-3 position of 1H-pyrrolo[2,3-b]pyridines nih.govrsc.org. A similar reactivity is expected for the 1H-pyrrolo[3,2-b]pyridine scaffold. A 3-halo derivative could then undergo a nucleophilic substitution with an amine source, or a 3-nitroso compound could be reduced to the desired 3-amino derivative.

Another approach could involve a multi-step sequence starting from a 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile intermediate researchgate.net. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A Curtius, Hofmann, or Schmidt rearrangement of the amide or a related derivative would then yield the 3-amino-1H-pyrrolo[3,2-b]pyridine.

Advanced Synthetic Transformations and Named Reactions Applicable to the Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold is amenable to a variety of advanced synthetic transformations that allow for the introduction of diverse substituents and the construction of more complex molecular architectures. These reactions are invaluable for creating libraries of analogs for structure-activity relationship studies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is widely used to introduce aryl or vinyl substituents. For example, the Suzuki cross-coupling reaction has been successfully employed in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines from the corresponding 6-bromo precursor researchgate.net. This demonstrates the feasibility of applying this methodology to halo-substituted 1H-pyrrolo[3,2-b]pyridines.

Table 3: Example of Suzuki-Miyaura Reaction Conditions

SubstrateCoupling PartnerCatalystBaseSolvent
6-bromo-1H-pyrrolo[3,2-c]pyridineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is particularly useful for introducing substituted amino groups onto the pyrrolopyridine scaffold. A successful synthetic strategy for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a Buchwald-Hartwig amination at the C-4 position of a 4-chloropyrrolopyridine intermediate nih.gov.

Nucleophilic Substitution-Rearrangement Processes

Nucleophilic substitution reactions on the 1H-pyrrolo[3,2-b]pyridine scaffold can sometimes be accompanied by rearrangements, leading to the formation of isomeric products. It has been reported that the nucleophilic displacement of a 4-chloro group on N-1 substituted 1H-pyrrolo[3,2-c]pyridines with primary amines can yield a mixture of the expected 4-amino-1H-pyrrolo[3,2-c]pyridine and the rearranged 4-amino-1H-pyrrolo[2,3-b]pyridine tugraz.at. This rearrangement is thought to proceed through a Schiff base intermediate. Understanding and controlling such rearrangements is crucial for the regioselective synthesis of specific isomers.

Amine Oxide Rearrangements

Amine oxide rearrangements provide a powerful method for the synthesis of various heterocyclic systems. The reaction of N-oxides of certain pyridine derivatives can lead to the formation of new ring systems through intramolecular rearrangements. For instance, the treatment of 6-N-(4-aryloxybut-2-yn-1-yl)-N-methylamino-1,3-dimethyluracils with m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of pyrrolo[2,3-d]pyrimidine derivatives via an amine oxide rearrangement rsc.org. Similarly, derivatives of the pyrrolo[3,2-f]quinolin-7-one tricyclic system have been synthesized from a 6-nitroquinolone precursor through a sequence involving an amine oxide rearrangement rsc.org. These examples suggest that a suitably substituted 1H-pyrrolo[3,2-b]pyridine N-oxide could undergo a similar rearrangement to afford novel, functionalized derivatives.

Oxidative Dimerization Reactions

Oxidative dimerization represents a potential synthetic route for creating larger, more complex molecules from simpler heterocyclic precursors. While specific studies on the oxidative dimerization of this compound are not extensively documented, examining analogous reactions in related heterocyclic systems provides insight into potential synthetic pathways.

For instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to proceed via treatment with sodium hypochlorite (B82951) (NaOCl). acs.orgnih.gov This reaction leads to the formation of novel polyheterocyclic structures through a process that involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds. acs.orgnih.gov The reaction is highly stereoselective and its mechanism is thought to involve either an electrophilic attack by Cl+ followed by dimerization of the resulting intermediates, or the formation of cation-radical species that dimerize. acs.org

Another relevant example is the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates, which yields pyrimidine-4,6-dicarboxylates. mdpi.com This transformation is believed to proceed through a complex mechanism involving the formation of an azomethine ylide and a subsequent 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.com The slow oxidation of triethylamine (B128534) by air is crucial for generating the necessary reactive intermediates in low concentrations. mdpi.com

These examples suggest that the 3-amino group in this compound could potentially participate in similar oxidative coupling reactions, leading to dimeric structures. The specific reaction conditions and the nature of the oxidant would be critical in determining the outcome of such a transformation.

Precursor CompoundOxidizing Agent/ConditionsDimerization ProductReference
3-Aminothieno[2,3-b]pyridine-2-carboxamidesaq. NaOCl in aqueous dioxane or CH2Cl2–water with PTCPyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones acs.orgnih.gov
2H-Azirine-2-carboxylatesTriethylamine, Air Oxygen, Radical Initiator (optional)Pyrimidine-4,6-dicarboxylates mdpi.com
4-AzaindolesFormaldehyde (B43269)Dimeric structures linked by a methylene bridge nih.gov

Challenges and Optimization in Synthetic Pathways

The synthesis of complex, highly functionalized 7-azaindole (B17877) derivatives like this compound is fraught with challenges that necessitate careful planning and optimization of synthetic routes.

Chemoselectivity and Regioselectivity Considerations in Functionalization

The 7-azaindole core has multiple sites susceptible to electrophilic or nucleophilic attack, making regioselectivity a primary concern in its functionalization. The pyridine ring is generally electron-deficient, while the pyrrole ring is electron-rich, leading to differential reactivity.

Functionalization of the 7-azaindole scaffold is highly dependent on the reaction conditions and the directing groups present on the molecule. For example, direct C-H arylation of N-methyl-7-azaindole with arylboronic acids can be achieved at the C-2 position using a palladium catalyst. researchgate.net The regioselectivity can be controlled by a directed metalation-group dance strategy, where a carbamoyl (B1232498) group can direct metalation to either the C-6 or C-2 position. worktribe.comscispace.comnih.gov Lithiation followed by quenching with an electrophile is another method to achieve regioselective substitution. eurekaselect.com

In the case of this compound, the existing substituents profoundly influence further reactions. The nitro group is a strong electron-withdrawing group and a meta-director on the pyridine ring, while the amino group is a strong activating, ortho-, para-director on the pyrrole ring. This push-pull electronic nature complicates predictions of reactivity. For instance, electrophilic substitution would be expected to occur on the electron-rich pyrrole ring, directed by the amino group, while nucleophilic aromatic substitution might be favored on the electron-deficient pyridine ring, activated by the nitro group. Achieving chemoselectivity—differentiating between the two rings and the various reactive sites—requires careful selection of reagents and reaction conditions.

Reaction TypePosition(s) FunctionalizedReagents/CatalystsReference
C-H ArylationC-2Pd-catalyst, Arylboronic acids researchgate.net
Directed MetalationC-6, then C-2Carbamoyl directing group, LDA, Electrophile worktribe.comscispace.comnih.gov
IodinationC-3N-Iodosuccinimide (NIS) nih.gov
C-H Arylation (Base/Ligand-Free)C-2Pd(OAc)2, Arylthianthrenium salts acs.org

Functional Group Protection and Deprotection Strategies (e.g., Trimethylsilylethoxymethyl (SEM) Deprotection)

The use of protecting groups is essential in the multi-step synthesis of complex molecules to mask reactive functional groups, such as the N-H of the pyrrole ring, and to prevent unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen in 7-azaindole synthesis.

However, the deprotection of the SEM group can be challenging. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a two-step deprotection procedure involving trifluoroacetic acid (TFA) followed by a basic workup is often employed. nih.gov This process releases formaldehyde, which can lead to the formation of various side products through electrophilic aromatic substitution on the activated 7-azaindole ring. nih.gov One notable side product is a tricyclic eight-membered 7-azaindole, formed from the reaction of two azaindole molecules with the released formaldehyde. nih.gov Optimization of the deprotection conditions, such as performing the acidic step at room temperature, can help to improve the yield of the desired product, but the formation of complex mixtures remains a significant challenge. nih.gov

Protecting GroupFunctionDeprotection ReagentsChallenges/Side ProductsReference
Trimethylsilylethoxymethyl (SEM)Pyrrole N-H protection1. Trifluoroacetic acid (TFA) 2. Base (e.g., NH3 in MeOH)Release of formaldehyde leading to electrophilic aromatic substitution and formation of dimeric/tricyclic byproducts. nih.govmdpi.com
BenzenesulfonylPyrrole N-H protection4 N HClUnspecified, but chosen over unstable tosylate protection. nih.gov
Trityl (Tr)Indazole N-H protectionAcidic conditionsNot specified in the context of side reactions. nih.gov

Yield Optimization and Reaction Efficiency Enhancement

Maximizing reaction yields and efficiency is a critical aspect of synthetic chemistry. In the context of synthesizing 7-azaindole analogs, optimization often focuses on transition-metal-catalyzed cross-coupling reactions, which are key steps in constructing the carbon-carbon and carbon-nitrogen bonds.

For example, in a palladium-catalyzed regioselective C-2 arylation of 7-azaindoles using arylthianthrenium salts, reaction parameters were systematically varied to enhance the yield. acs.org It was found that dimethyl sulfoxide (B87167) (DMSO) was the optimal solvent, and a catalyst loading of just 1 mol % of Pd(OAc)2 at 70 °C was sufficient to achieve high yields (up to 85%). acs.org Further decreasing the catalyst loading or lowering the reaction temperature resulted in diminished yields. acs.org This demonstrates that careful optimization of catalyst, solvent, temperature, and reagent stoichiometry is crucial for achieving efficient transformations. Similarly, in Suzuki-Miyaura cross-coupling reactions to form 2-aryl-7-azaindoles, the choice of palladium catalyst and ligands, such as RuPhos and XPhos, can significantly impact the outcome, with some conditions leading to undesired side reactions like reduction. nih.gov

Application of Green Chemistry Principles in Synthesis (e.g., Microwave Irradiation, Solvent-Free Conditions)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutically relevant heterocycles like 7-azaindoles.

One notable application is the use of microwave irradiation to accelerate reactions and improve efficiency, often under solvent-free conditions. The synthesis of C-3-substituted 7-azaindoles via the direct coupling of 7-azaindole with cyclic imines was found to be more efficient under microwave irradiation compared to classical heating. researchgate.net This method not only reduces reaction times but also minimizes the use of solvents, which are a major source of chemical waste.

Other green chemistry approaches include developing one-pot reactions that avoid the isolation and purification of intermediates, thereby saving resources and reducing waste. The one-pot synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, which avoids the use of stoichiometric oxidants, is an example of a more streamlined and potentially greener synthetic route. rsc.org The development of catalytic reactions, such as the palladium-catalyzed C-H functionalization which requires only low catalyst loadings, also aligns with green chemistry principles by maximizing atom economy. acs.org

Green Chemistry PrincipleApplication in 7-Azaindole SynthesisExampleReference
Alternative Energy SourcesUse of microwave irradiation to accelerate reactions.Solvent-free synthesis of C-3-substituted azaindoles from cyclic imines. researchgate.net
Atom Economy / Process StreamliningOne-pot synthesis to avoid intermediate isolation.Alkali-amide controlled selective synthesis of 7-azaindoles and 7-azaindolines. rsc.org
CatalysisUse of low loadings of efficient catalysts.Palladium-catalyzed C-2 arylation with 1 mol % Pd(OAc)2. acs.org
Safer SolventsReducing or eliminating hazardous solvents.Solvent-free synthesis under microwave conditions. researchgate.net

Chemical Reactivity and Derivatization of 7 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine

Reactivity of the Nitro Group and its Diverse Chemical Transformations

The nitro group at the C7 position of the pyridine (B92270) ring is a key functional handle, primarily due to its susceptibility to reduction. This transformation is one of the most fundamental and widely utilized reactions for this class of compounds, as it converts the strongly electron-withdrawing nitro group into a versatile amino group, profoundly altering the electronic properties and reactivity of the molecule.

The reduction of aromatic nitro groups can be achieved under various conditions, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. researchgate.netresearchgate.net The choice of reagent allows for control over the reaction's chemoselectivity, which is crucial when other reducible functional groups are present.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed in the presence of hydrogen gas. doi.org This method is generally clean and high-yielding.

Chemical Reduction: A variety of chemical reagents can effect the reduction of the nitro group. A prominent example involves the use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium such as acetic acid or hydrochloric acid. nih.gov These methods are particularly valuable in laboratory settings due to their operational simplicity. For instance, the reduction of a nitro group on a related pyrrolopyridine core has been effectively demonstrated using iron powder in acetic acid. nih.gov

The resulting 1H-pyrrolo[3,2-b]pyridine-3,7-diamine is a valuable intermediate for further functionalization, particularly for building more complex molecular architectures through reactions involving the newly formed aromatic amine.

Reagents and ConditionsProductComments
H₂, Pd/C, Ethanol (B145695) or Methanol1H-pyrrolo[3,2-b]pyridine-3,7-diamineStandard, high-efficiency method for catalytic hydrogenation. researchgate.net
Fe, Acetic Acid (CH₃COOH), Heat1H-pyrrolo[3,2-b]pyridine-3,7-diamineA common and effective method using a metal/acid combination. nih.gov
SnCl₂·2H₂O, Ethanol, HCl1H-pyrrolo[3,2-b]pyridine-3,7-diamineA mild reducing agent often used for selective reductions.
Zn, NH₄Cl, Aqueous solution7-(hydroxylamino)-1H-pyrrolo[3,2-b]pyridin-3-amineConditions can sometimes be controlled to yield the intermediate hydroxylamine.

Reactivity of the Amino Group and Strategies for Amine Functionalization

The amino group at the C3 position is situated on the electron-rich pyrrole (B145914) moiety, making it analogous to the amino group in 3-aminoindole. This functionality is a potent nucleophile and can readily participate in a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These reactions provide straightforward pathways for introducing diverse substituents at the C3-position, thereby modulating the compound's biological and physicochemical properties.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This reaction is typically high-yielding and can be used to install a wide range of acyl groups.

Alkylation and Arylation: Direct N-alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones provides an alternative, more controlled route to mono-alkylated products. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl or heteroaryl halides, although this is more commonly performed on a halo-pyrrolopyridine precursor.

Diazotization: The 3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. While often unstable, these intermediates can be converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions. This provides a powerful synthetic route for introducing diversity at the C3 position. In some cases, diazonium salts of related 1H-pyrrolo[2,3-b]pyridines have been isolated. rsc.org

Reaction TypeReagentsProduct Functional GroupComments
AcylationAcetyl chloride, Pyridine-NH-C(O)CH₃Forms an N-acetyl derivative.
SulfonylationToluenesulfonyl chloride, Base-NH-SO₂-TolForms a sulfonamide.
AlkylationMethyl iodide, K₂CO₃-NHCH₃ / -N(CH₃)₂May lead to a mixture of mono- and di-alkylated products.
Reductive AminationAcetone, NaBH(OAc)₃-NH-CH(CH₃)₂Controlled method for mono-alkylation.
Diazotization/Sandmeyer1. NaNO₂, HCl 2. CuBr-BrReplaces the amino group with a bromine atom.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolopyridine Core

The pyrrolopyridine core of 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine possesses a dualistic nature. The pyrrole ring is inherently electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient and susceptible to nucleophilic attack, a character that is amplified by the C7-nitro group.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack is expected to occur preferentially on the pyrrole ring. aklectures.com The 3-amino group is a powerful activating ortho-, para-director. In this system, it will strongly direct incoming electrophiles to the C2 position. Reactions such as halogenation (bromination, chlorination) are expected to proceed readily at this site, potentially without the need for a Lewis acid catalyst. acs.org Conversely, the pyridine ring is strongly deactivated towards electrophilic substitution by both the ring nitrogen and the C7-nitro group, making EAS on this ring extremely difficult. youtube.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is highly activated for nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen, combined with the potent nitro group at C7, makes the C6 position particularly electrophilic. If a suitable leaving group (such as a halogen) were present at C6, it would be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This provides a powerful strategy for functionalizing the pyridine portion of the molecule.

Functionalization of the Pyridine and Pyrrole Ring Systems

Modern cross-coupling methodologies offer extensive possibilities for the functionalization of both the pyridine and pyrrole rings, typically starting from a halogenated precursor. Transition metal-catalyzed reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations allow for the formation of C-C, C-N, and C-O bonds at specific positions on the heterocyclic core. nih.govrsc.org

Functionalization via Halogenated Intermediates: A hypothetical 6-bromo-7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine could serve as a versatile intermediate.

Pyridine Ring (C6): The C6-Br bond could be readily functionalized using various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would introduce an aryl group at C6. nih.gov Similarly, a Buchwald-Hartwig amination could install a new amine substituent.

Pyrrole Ring (C2): If a 2-halo derivative were available, the C2 position on the pyrrole ring could also be functionalized. However, the reactivity of the C-X bond would differ significantly from that on the pyridine ring. Palladium-catalyzed coupling at the C2 position of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is well-established. nih.gov

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedPosition (Example)
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)C-C (Aryl)C6
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP)C-NC6
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, BaseC-C (Alkynyl)C6
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃C-C (Alkenyl)C6

Mechanistic Investigations of Key Reaction Pathways (e.g., Tautomerization, Rearrangements)

While specific mechanistic studies on this compound are not widely available, its structure suggests the potential for interesting mechanistic pathways, such as tautomerization and rearrangements, which are known to occur in related heterocyclic systems. rsc.org

Tautomerization: The 3-amino-1H-pyrrolo[3,2-b]pyridine core can exist in different tautomeric forms. The most significant equilibrium is likely the amino-imino tautomerism. The amino form (A) is generally the most stable aromatic tautomer. However, under certain conditions, it could exist in equilibrium with the imino tautomer (B), where the proton has shifted from the ring nitrogen (N1) to the exocyclic amino nitrogen. A third tautomer (C) could also be envisaged involving the pyridine nitrogen. The position of this equilibrium can be influenced by the solvent, pH, and the electronic nature of other substituents on the ring. nih.govchemrxiv.org The study of tautomerism is crucial as different tautomers may exhibit distinct reactivity and biological activity.

Rearrangements: Pyrrolopyridines, like indoles, can undergo skeletal rearrangements under specific conditions. For example, treatment of a 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base was reported to cause a ring-expansion to form a 1,8-naphthyridine (B1210474) derivative. rsc.org While this specific rearrangement may not be directly applicable, it highlights the potential for the pyrrolopyridine core to undergo unexpected transformations under forcing conditions. Mechanistic investigations, often aided by computational chemistry, are essential to understand and predict such reaction pathways.

Based on a thorough review of the available search results, it is not possible to generate the requested article on the "Computational and Theoretical Investigations of this compound."

The search for specific computational and theoretical data—including Quantum Chemical Calculations (DFT, TD-DFT), Electronic Structure Analysis (HOMO/LUMO), Equilibrium Geometry, Spectroscopic Property Predictions, Molecular Dynamics Simulations, Tautomerism Studies, and Theoretical Mechanistic Studies—for the exact compound "this compound" did not yield any relevant scientific literature or detailed research findings.

While information exists for related but structurally different compounds, such as other pyrrolopyridine isomers or derivatives, the strict requirement to focus solely on "this compound" and to adhere to the detailed outline cannot be met without specific data for this molecule. Providing an article without this information would not be scientifically accurate and would fall outside the scope of the user's explicit instructions.

Computational and Theoretical Investigations of 7 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine

In silico Screening and Virtual Library Design for Novel Derivatives

Computational, or in silico, methods are pivotal in modern drug discovery for accelerating the identification of promising lead compounds and optimizing their properties. For a scaffold such as 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine, these techniques enable the rapid evaluation of vast chemical space to design novel derivatives with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles. This is achieved through virtual screening of compound libraries and the rational design of new molecular entities.

Virtual Screening Methodologies

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target protein is unknown, but a set of active molecules has been identified. LBVS uses the known active compounds as templates to search for other molecules with similar properties, such as shape, size, and electrostatic features. For instance, a known active 7-azaindole (B17877) derivative could serve as a query to screen databases for compounds with a high similarity score, potentially identifying novel active chemotypes. acs.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be performed. This powerful technique, often centered on molecular docking, predicts the binding mode and affinity of a ligand within the target's active site. researchgate.net In the context of this compound, a virtual library of its derivatives would be docked into the active site of a relevant protein target. The docking programs calculate a score based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces to rank the compounds. nih.govnih.gov For example, studies on other 7-azaindole analogs have successfully used molecular docking to screen for inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) kinase and Poly (ADP-ribose) polymerases (PARPs). researchgate.netijper.org

Virtual Library Design

Building upon the insights from virtual screening and established structure-activity relationships (SAR), virtual libraries of novel derivatives of this compound can be rationally designed. This process involves the systematic modification of the parent molecule to explore the chemical space around the core scaffold. Key modification points would include:

The Pyrrole (B145914) Nitrogen (N1): Alkylation or arylation at this position can influence lipophilicity and introduce new interactions with the target protein. nih.gov

The Amine Group (C3): This group can be acylated or form the basis for building larger side chains designed to interact with specific pockets in the target's active site.

The Pyridine (B92270) Ring: Substituents on the pyridine ring can modulate the electronics of the system and provide additional points of interaction.

The design process often involves bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve potency or reduce toxicity. nih.gov For instance, a virtual library could be generated by introducing a variety of substituents at these key positions to probe for interactions with specific amino acid residues within a kinase active site, such as forming hydrogen bonds with the hinge region or occupying hydrophobic pockets. nih.gov

Illustrative Data from In Silico Screening

Following a virtual screening or library design campaign, the output is typically a ranked list of compounds based on their predicted binding affinity or other scoring metrics. This data is then used to prioritize which novel derivatives should be synthesized and tested experimentally. The table below provides a representative example of the kind of data generated from a molecular docking study on a virtual library of derivatives.

Derivative IDModification on ScaffoldPredicted Docking Score (kcal/mol)Key Predicted Interactions (Amino Acid Residues)
Parent This compound-7.5H-bond with Hinge Region (e.g., Met)
Deriv-001 N1-methyl-7.9H-bond with Hinge Region; Hydrophobic interaction
Deriv-002 C3-acetylamino-8.2Additional H-bond with catalytic loop residue
Deriv-003 C5-fluoro-7.8Halogen bond with gatekeeper residue
Deriv-004 N1-benzyl-9.1Pi-stacking with Phe; H-bond with Hinge Region

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the typical output of a computational screening study designed to guide the synthesis of novel compounds.

Once promising candidates are identified through these in silico methods, further computational analyses like molecular dynamics simulations can be performed to assess the stability of the predicted binding mode over time. nih.gov This comprehensive computational approach allows researchers to focus synthetic efforts on a smaller, more promising set of novel derivatives, significantly streamlining the drug discovery pipeline. nih.govnih.gov

Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on “this compound” with the required level of detail and scientific accuracy.

The search did not yield specific experimental data for this exact compound corresponding to the subsections outlined in your request. While information exists for related pyrrolopyridine isomers and derivatives, the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope prevents the use of data from these other compounds.

Specifically, no research findings containing the following were located for This compound :

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published spectra or chemical shift data were found.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Specific fragmentation patterns or exact mass measurements were not available.

X-ray Crystallography: There were no published crystal structures or crystallographic data.

Charge Density Analysis: No studies involving high-resolution X-ray diffraction for charge density analysis were identified.

Quantum Yield and Stokes Shift Analysis: No photophysical studies detailing fluorescence, quantum yield, or Stokes shift values were found.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible with the currently available information.

Spectroscopic and Photophysical Research of 7 Nitro 1h Pyrrolo 3,2 B Pyridin 3 Amine and Its Derivatives

Fluorescence and Luminescence Properties

Aggregation-Induced Emission Enhancement (AIEE) Studies

Aggregation-Induced Emission Enhancement (AIEE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIEE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While no specific AIEE studies on 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine have been found, research on other pyridine-based and nitro-substituted aromatic compounds suggests that the potential for AIEE exists. For a molecule to exhibit AIEE, it typically possesses rotatable groups that can dissipate excited-state energy through non-radiative channels in solution. In the case of this compound, the rotation of the nitro and amine groups could potentially be restricted upon aggregation, leading to enhanced fluorescence.

Table 1: General Characteristics of AIEE-active Compounds

Feature Description
Molecular Structure Presence of rotatable groups (e.g., phenyl rings, amino groups, nitro groups).
Solution Behavior Weak or no fluorescence in dilute solutions.
Aggregate/Solid State Strong fluorescence emission.

| Mechanism | Restriction of intramolecular motion (RIM) in the aggregated state. |

Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The Twisted Intramolecular Charge Transfer (TICT) model describes a process where a molecule in an excited state undergoes a conformational change, typically involving the twisting of a single bond, to form a highly polar and non-emissive or weakly emissive state. This process is often observed in molecules with electron donor and acceptor groups linked by a rotatable single bond.

In this compound, the pyrrolo[3,2-b]pyridine core can act as an electron donor, while the nitro group is a strong electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) from the donor to the acceptor can occur. If the nitro group or the amine group can rotate out of the plane of the aromatic ring, a TICT state may be formed. The formation of a TICT state is highly dependent on the solvent polarity, with more polar solvents often stabilizing the charge-separated TICT state and thus promoting this non-radiative decay pathway. This can lead to a decrease in fluorescence quantum yield in polar solvents.

Studies on other nitroaromatic compounds have shown that the twisting of the nitro group can be a key factor in their excited-state dynamics.

Two-Photon Absorption (2PA) Cross-Section Studies

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This process is of great interest for applications such as 3D microfabrication, data storage, and biological imaging. The efficiency of 2PA is quantified by the 2PA cross-section (σ₂).

Molecules with a D-π-A (donor-π-acceptor) or D-π-D/A-π-A (quadrupolar) structure often exhibit large 2PA cross-sections. The this compound molecule possesses a D-A structure, which could potentially lead to significant 2PA activity. The extent of intramolecular charge transfer in the excited state is a crucial factor for high 2PA cross-sections.

Research on pyrrolo[3,2-b]pyrrole (B15495793) derivatives, which have a similar core structure, has shown large 2PA cross-section values. For instance, quadrupolar molecules with a pyrrolo[3,2-b]pyrrole core have exhibited σ₂ values in the range of 10²–10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Table 2: Factors Influencing 2PA Cross-Section

Factor Influence on 2PA Cross-Section (σ₂)
Molecular Structure D-π-A, D-π-D, A-π-A motifs generally enhance σ₂.
π-Conjugation Length Longer conjugation length often leads to larger σ₂.
Intramolecular Charge Transfer Stronger ICT character in the excited state can increase σ₂.

| Planarity | Increased planarity can enhance σ₂. |

Solvatofluorochromism and Development of Environment-Sensitive Probes

Solvatofluorochromism is the phenomenon where the fluorescence emission spectrum of a compound changes with the polarity of the solvent. This property is characteristic of molecules that have a significant difference in their dipole moments between the ground and excited states. Push-pull systems like this compound are prime candidates for exhibiting solvatofluorochromism.

Upon excitation, the charge transfer from the amine and pyrrole (B145914) moiety to the nitro group would lead to a more polar excited state compared to the ground state. In polar solvents, this excited state is stabilized, resulting in a red-shift (bathochromic shift) of the fluorescence emission. The magnitude of this shift can be correlated with the solvent polarity, making such compounds useful as environment-sensitive fluorescent probes.

For example, a quadrupolar pyrrolo[3,2-b]pyrrole derivative with two 4-nitrophenyl substituents has been reported to show a very strong solvatofluorochromic effect, with a high fluorescence quantum yield in nonpolar cyclohexane (B81311) that vanishes in the highly polar DMSO. This highlights the potential of the nitro-substituted heterocyclic systems as sensitive probes.

Table 3: Summary of Potential Photophysical Properties of this compound

Property Expected Behavior Based on Analogs Potential Application
AIEE Possible due to restriction of nitro/amine group rotation in aggregates. Solid-state lighting, OLEDs.
TICT Likely to occur in polar solvents, leading to fluorescence quenching. Understanding non-radiative decay pathways.
2PA Potential for significant 2PA cross-section due to D-A structure. Bioimaging, photodynamic therapy.

| Solvatofluorochromism | Expected to show red-shift in emission with increasing solvent polarity. | Environment-sensitive fluorescent probes. |

Applications in Academic Research and Medicinal Chemistry Scaffold Focus

Role as a Chemical Building Block for Novel Heterocyclic Compounds

The 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The presence of the amine and nitro groups, along with the reactive pyrrole (B145914) and pyridine (B92270) rings, allows for a variety of chemical transformations. For instance, the nitration of related pyrrolo[3,2-d]pyrimidine-2,4-diones and subsequent reduction of the nitro group to an amine provides a versatile intermediate that can react with dicarbonyl compounds to form new polycyclic heteroaromatic systems. researchgate.net This highlights the potential of the nitro-amine functionality on the this compound core to be similarly utilized in the construction of novel fused heterocyclic compounds.

The 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core, a close structural analog, has been extensively functionalized, demonstrating the synthetic accessibility of this class of compounds. rsc.org The development of methods for the functionalization of the 7-azaindole template, often involving metal-catalyzed cross-coupling reactions, underscores the potential for creating a diverse library of compounds based on the this compound scaffold. rsc.org These synthetic efforts are crucial for generating novel molecules with potential therapeutic applications.

Investigation as Scaffolds for Enzyme Active Site Probing

The pyrrolopyridine scaffold is a key feature in many biologically active molecules, making it an attractive framework for the design of probes to investigate enzyme active sites. The unique geometry and hydrogen bonding capabilities of this scaffold allow it to interact with specific residues within an enzyme's active site. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of p21-activated kinase 4 (PAK4), where they interact with the hinge region and other key residues in the ATP-binding site. semanticscholar.org Molecular dynamics simulations of these interactions provide valuable insights into the binding modes and inhibitory mechanisms, which can guide the design of more potent and selective inhibitors. semanticscholar.org

Furthermore, activity-based chemical probes have been developed for sirtuins, a class of enzymes, which utilize a chemical "warhead" to covalently label the enzyme. nih.gov While not directly employing the this compound scaffold, these studies demonstrate the principle of using small molecules to probe enzyme activity. The structural features of this compound could be adapted for the development of similar probes, where the scaffold provides the initial recognition and binding to the enzyme active site.

Design of Molecular Probes and Chemosensors (e.g., Cation Detection)

The pyridine moiety within the this compound scaffold provides a basis for the design of molecular probes and chemosensors, particularly for the detection of cations. Pyridine derivatives have been successfully employed as fluorescent sensors for various metal ions. mdpi.comdntb.gov.ua These sensors operate by a change in their photophysical properties, such as fluorescence, upon binding to a specific cation. nih.gov

For example, a co-polymer incorporating 2,2'-bipyridine (B1663995) units has been shown to exhibit a "turn-off" fluorescence response towards Cu2+ cations. researchgate.net This suggests that the nitrogen atoms in the pyridine ring of the this compound scaffold could act as binding sites for metal ions. The electronic properties of the scaffold, influenced by the nitro and amine groups, could be fine-tuned to achieve selectivity for specific cations, making it a promising candidate for the development of novel chemosensors for environmental and biological applications. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold offers multiple points for chemical modification, making it an ideal platform for systematic SAR investigations. By modifying the substituents on the pyrrole and pyridine rings, as well as the amine and nitro groups, researchers can explore the chemical space around this core structure to optimize interactions with biological targets.

SAR studies on related pyrrolopyrimidine derivatives have been instrumental in the development of potent kinase inhibitors. nih.gov For instance, the substitution pattern on the pyrrolopyrimidine core has been shown to significantly impact the inhibitory activity against various kinases. nih.gov Similarly, SAR studies on pyridine derivatives have revealed that the presence and position of certain functional groups, such as methoxy, hydroxyl, and amino groups, can enhance their antiproliferative activity. nih.govresearchgate.net These findings provide a roadmap for the rational design of novel therapeutic agents based on the this compound scaffold.

Scaffold-Hopping Experiments in Compound Design and Optimization

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel compounds with improved properties. The 7-azaindole (pyrrolo[2,3-b]pyridine) core, which is structurally related to this compound, has been successfully utilized in scaffold-hopping experiments.

For example, a scaffold-hopping approach was used to develop new PI3K inhibitors based on 7-azaindole derivatives. nih.gov In another study, scaffold hopping from an indole (B1671886) to an indazole core led to the development of dual MCL-1/BCL-2 inhibitors. rsc.org These examples demonstrate the utility of the pyrrolopyridine framework in generating new chemical entities with desirable biological activities. The this compound scaffold, with its unique electronic and structural features, represents a promising candidate for future scaffold-hopping endeavors to discover novel therapeutic agents.

Relevance in the Development of Research Compounds with Modulatory Activities

Exploration in Kinase Inhibitor Development

The pyrrolopyridine and pyrrolopyrimidine scaffolds are prevalent in a large number of kinase inhibitors. mdpi.comresearchgate.net The 7-azaindole ring system, in particular, is a versatile scaffold for the development of small molecule kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. researchgate.net

Applications in Phosphodiesterase Inhibition Research

The pyrrolopyridine scaffold has been explored for its potential in developing inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While direct research on this compound as a PDE inhibitor is not extensively documented in publicly available literature, studies on analogous structures highlight the promise of the broader pyrrolopyridine class in this area.

For instance, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). In these studies, the pyrrolopyridine core served as a crucial anchor for side chains that interact with the active site of the enzyme. Structure-activity relationship (SAR) studies revealed that modifications on the pyrrolopyridine ring system significantly influenced both the potency and selectivity of the compounds. This research underscores the utility of the pyrrolopyridine scaffold as a foundational element for developing novel PDE inhibitors, suggesting that derivatives of the 1H-pyrrolo[3,2-b]pyridine core, such as this compound, could be valuable starting points for similar investigations.

Investigation in Other Biological Target Binding Mechanisms

The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold extends to its application in targeting various other biological molecules, demonstrating its importance in medicinal chemistry.

Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of the colchicine-binding site on tubulin, a critical target in cancer chemotherapy. These compounds have demonstrated significant antitumor activities in various cancer cell lines. Molecular modeling studies have indicated that the pyrrolopyridine core can effectively orient substituents to form key interactions, such as hydrogen bonds, within the target binding site. One notable derivative, 10t , exhibited potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM. acs.org

Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The scaffold allows for the strategic placement of functional groups that can interact with the kinase domain of the receptor. For example, compound 4h demonstrated potent FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. rsc.org

The 1H-pyrrolo[3,2-b]pyridine nucleus has also been the basis for the development of selective negative allosteric modulators of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. These modulators have potential applications in treating neurological disorders. Additionally, some pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli, indicating their potential as antibacterial agents. mdpi.com

Use in Advanced Material Science Research (e.g., Optoelectronic Materials)

The unique electronic and photophysical properties of the 1H-pyrrolo[3,2-b]pyridine scaffold have also led to its investigation in the field of advanced materials science, particularly in the development of optoelectronic materials. The electron-rich nature of the pyrrole ring fused with the electron-deficient pyridine ring creates a system with tunable electronic characteristics.

Research into pyrrole-fused aromatic systems has highlighted their potential as building blocks for organic semiconducting materials. nih.gov While pyrrole-based materials can be challenged by lower stability, fusing the pyrrole ring to a pyridine ring, as in pyrrolopyridine, can enhance stability while maintaining desirable electronic properties. nih.gov

Specifically, the pyrrolo[2,3-b]pyridine moiety has been incorporated as a donor unit in donor-acceptor-donor (D-A-D) type conjugated small molecules for use in organic field-effect transistors (OFETs). acs.orgnih.gov In one study, a molecule incorporating pyrrolo[2,3-b]pyridine exhibited moderate hole-transporting properties, demonstrating the potential of this scaffold in organic electronics. acs.org Although this research did not specifically use the 1H-pyrrolo[3,2-b]pyridine isomer, the findings suggest that the broader class of pyrrolopyridines is a promising area of exploration for new organic electronic materials. The ability to modify the periphery of the pyrrolopyridine core allows for the tuning of optoelectronic properties, which is crucial for the development of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, scalable, and environmentally friendly methods for synthesizing the 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine core and its analogs. While classical methods for creating pyrrolopyridine systems exist, modern synthetic chemistry offers new avenues for improvement.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for constructing the pyrrolopyridine skeleton and introducing aryl or amino substituents. nih.gov Future work could optimize these reactions for the specific substrate, potentially leading to higher yields and fewer side products. nih.gov

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, consistency, and scalability. beilstein-journals.org Adapting the synthesis of this compound to a flow-based system could be a major step towards industrial-scale production.

Multicomponent Reactions (MCRs): MCRs combine multiple reactants in a single step to form complex products, enhancing efficiency and reducing waste. acs.org Designing a novel MCR to construct the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine scaffold, a related heterocyclic system, highlights the potential for applying this strategy to build diverse libraries of compounds efficiently. acs.org

Green Chemistry Principles: Emphasis will be placed on using less hazardous solvents, reducing the number of synthetic steps (e.g., protection and deprotection), and utilizing catalytic methods to minimize environmental impact. beilstein-journals.org

Synthetic StrategyPotential Application for this compoundKey Advantages
Palladium-Catalyzed Cross-Coupling Construction of the core bicyclic ring and introduction of substituents. nih.govHigh efficiency, functional group tolerance.
Flow Chemistry Scalable and continuous production of the target compound. beilstein-journals.orgImproved safety, consistency, and throughput.
Multicomponent Reactions (MCRs) Rapid assembly of the scaffold or its derivatives in a single step. acs.orgHigh atom economy, reduced waste, diversity-oriented.
Catalytic Reduction/Cyclization Formation of the pyrrole (B145914) ring from suitable precursors. nih.govStep-efficient, potential for stereocontrol.

Advanced Functionalization Strategies and Diversification of the Scaffold

The existing this compound structure provides multiple reactive sites for further chemical modification. Advanced functionalization is crucial for exploring the structure-activity relationship (SAR) and optimizing the compound for specific biological targets.

Future functionalization strategies will likely target:

The Pyrrole Nitrogen (N1): Alkylation or arylation at this position can significantly alter the compound's steric and electronic properties, influencing its binding affinity and pharmacokinetic profile.

The Amino Group (C3): This group is a key handle for introducing a wide variety of substituents via acylation, alkylation, or sulfonylation, allowing for the exploration of interactions with specific pockets in target proteins.

The Pyridine (B92270) Ring: The nitro group at position 7 is a strong electron-withdrawing group but can also be reduced to an amine, providing another point for diversification. Furthermore, C-H activation or halogenation of other positions on the pyridine ring could open pathways for introducing additional functional groups. eurekaselect.com

Scaffold Hopping: This strategy involves replacing the core pyrrolopyridine structure with a different, but bioisosteric, scaffold to discover novel chemical entities with improved properties. mdpi.comresearchgate.net For example, exploring related scaffolds like pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines could yield compounds with different selectivity profiles. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be leveraged to intelligently guide the development of derivatives of this compound.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can predict the biological activity of novel derivatives based on their chemical structures, helping to prioritize which compounds to synthesize. semanticscholar.org This approach has been successfully applied to related pyrrolopyrimidine scaffolds to identify potent inhibitors. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. nih.govsemanticscholar.org This could lead to the discovery of novel derivatives with enhanced potency and selectivity.

ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out candidates with poor pharmacokinetic profiles early in the discovery process.

Retrosynthetic Analysis: AI tools can predict plausible synthetic routes for novel designed compounds, aiding chemists in their synthesis planning. semanticscholar.org

Exploration of New Biological Targets and Molecular Interaction Mechanisms

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While the specific targets of this compound are not yet fully elucidated, its structural relatives provide a roadmap for future investigation.

Potential biological targets for exploration include:

Protein Kinases: Many pyrrolopyridine and pyrrolopyrimidine derivatives are potent kinase inhibitors. nih.gov Future research should screen this compound and its analogs against a broad panel of kinases implicated in cancer and inflammatory diseases, such as CSF1R, FGFR, and FAK. nih.govrsc.orgnih.gov

Microtubule Dynamics: Certain pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule polymerization and leading to cancer cell death. nih.gov This presents an exciting avenue for investigation.

Antimicrobial Targets: Pyrrolopyridine derivatives have demonstrated activity against resistant bacterial strains and Mycobacterium tuberculosis. mdpi.comresearchgate.net Screening against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial applications.

To understand how these compounds interact with their targets at a molecular level, techniques like molecular dynamics (MD) simulations will be invaluable. MD simulations can reveal the precise binding modes and inhibitory mechanisms of small molecules, providing insights that can guide the rational design of more potent and selective inhibitors. nih.gov

Potential Target ClassExamplesRationale based on Related Scaffolds
Protein Kinases CSF1R, FGFR, FAK, PAK4Pyrrolopyridines and pyrrolopyrimidines are well-established kinase inhibitor scaffolds. nih.govrsc.orgnih.gov
Cytoskeletal Proteins TubulinA series of 1H-pyrrolo[3,2-c]pyridine derivatives showed potent inhibition of tubulin polymerization. nih.gov
Bacterial Enzymes InhA, DNA GyrasePyrrolopyridine derivatives have shown activity against E. coli and Mycobacterium tuberculosis. nih.govmdpi.com
Viral Proteins HIV-1 IntegraseRelated 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives showed anti-HIV-1 activity. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be essential.

Combinatorial Chemistry: This approach involves the rapid synthesis of a large number of different but structurally related molecules (a "library"). By using the core scaffold and a variety of building blocks, a diverse library of derivatives can be generated. Techniques like multicomponent reactions are particularly well-suited for this purpose due to their efficiency and ability to introduce diversity. acs.org

High-Throughput Screening (HTS): Once a compound library is created, HTS allows for the rapid testing of thousands of compounds against a specific biological target. This enables the quick identification of "hits"—compounds that show activity in a primary assay. These hits can then be selected for further optimization to become "lead" compounds.

The combination of these approaches will allow researchers to systematically probe the structure-activity relationships of the this compound scaffold, accelerating the discovery of novel compounds with therapeutic potential.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regioselectivity of nitration and amine positioning. Aromatic protons in the pyrrolopyridine core resonate at δ 7.5–8.5 ppm, while nitro groups deshield adjacent protons .
  • HPLC-MS : Validate purity (>98%) and detect byproducts (e.g., di-nitrated isomers) using reverse-phase C18 columns and ESI+ ionization .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent decomposition .

How can structure-activity relationship (SAR) studies guide the derivatization of this compound for target-specific applications?

Q. Advanced

  • Core Modifications : Introduce substituents at the 1H-pyrrole or pyridine positions to modulate electron density. For example, halogenation at the pyridine ring enhances binding to kinase targets .
  • Nitro Group Replacement : Test sulfonamide or cyano analogs to reduce metabolic instability while retaining bioactivity .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • DFT Calculations : Model transition states using Gaussian09 to assess activation barriers for amine displacement at the nitro-bearing carbon .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

How can membrane separation technologies enhance purification of this compound?

Q. Advanced

  • Nanofiltration : Use polyamide membranes (MWCO 300–500 Da) to separate unreacted precursors from the product.
  • Simulation : Optimize transmembrane pressure and flow rates via Aspen Plus simulations to minimize fouling .

How should researchers resolve contradictions in observed vs. theoretical reaction yields?

Q. Advanced

  • Error Source Analysis : Conduct LC-MS/MS to identify side reactions (e.g., nitro reduction to amine under acidic conditions) .
  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .

What methodologies identify biological targets of this compound?

Q. Advanced

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Docking Studies : Use AutoDock Vina to screen kinase or GPCR targets, prioritizing those with high complementarity to the nitro-amine motif .

What are the preliminary applications of this compound in chemical biology?

Q. Basic

  • Photoaffinity Labeling : Incorporate a diazirine moiety for crosslinking studies to map protein-ligand interactions .
  • Fluorescent Probes : Conjugate with BODIPY dyes via EDC/NHS chemistry for cellular imaging .

How can regioselectivity challenges in nitration be addressed?

Q. Advanced

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 3-position to steer nitration to the 7-position .
  • Microwave-Assisted Synthesis : Use controlled microwave heating (100°C, 30 min) to enhance selectivity and reduce byproduct formation .

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